Calcium pyrophosphate, >=99.9% trace metals basis

Bone regeneration Bioceramics Osteoconduction

Trace metal impurities in lower-grade calcium pyrophosphate introduce uncontrolled variables in sintering, catalysis, and biomedical resorption studies. This ≥99.9% trace metals basis Ca₂P₂O₇ eliminates artifact-driven results. • Ensures phase purity during thermal cycling up to 1230°C; prevents unintended crystallization nucleation critical for RF magnetron sputtering coatings. • Enables predictable Ca/P stoichiometry for lactic acid-to-acrylic acid catalyst selectivity (78%) and β-CPP scaffold resorption kinetics matching bone remodeling. • Functions as a reliable white solid lubricant in sintered iron, shifting wear mechanisms to a stable tribochemical layer.

Molecular Formula Ca2H4O7P2
Molecular Weight 258.13 g/mol
Cat. No. B12062416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcium pyrophosphate, >=99.9% trace metals basis
Molecular FormulaCa2H4O7P2
Molecular Weight258.13 g/mol
Structural Identifiers
SMILESOP(=O)(O)OP(=O)(O)O.[Ca].[Ca]
InChIInChI=1S/2Ca.H4O7P2/c;;1-8(2,3)7-9(4,5)6/h;;(H2,1,2,3)(H2,4,5,6)
InChIKeyDPAQUJBIWSGYRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Calcium Pyrophosphate (≥99.9% Trace Metals): Specifications & Purity


Calcium pyrophosphate (Ca₂P₂O₇) is an inorganic calcium phosphate salt containing the pyrophosphate anion (P₂O₇⁴⁻) . The ≥99.9% trace metals basis designation indicates a high-purity grade where total trace metal impurities are controlled to ≤0.1%, with specifications including a melting point of 1230°C and density of 3.09 g/mL at 25°C . The compound is insoluble in water and supplied as a powder form suitable for demanding research and industrial applications requiring minimal metallic contamination .

Grade Trace-metal-controlled purity for catalyst and ceramic research
Format Powder compatible with solid-state and slurry processing
Thermal High-temperature stability supports sintering and thermal workflows
Context Phase-purity-dependent performance in tribology and bioceramic studies

Purity Importance: Calcium Pyrophosphate (≥99.9% Trace Metals)


Substituting lower-purity calcium pyrophosphate for the ≥99.9% trace metals basis grade introduces uncontrolled variables that compromise experimental reproducibility and product performance. Trace metal impurities—even at sub-percent levels—can function as unintended catalysts in dehydration reactions, alter the phase transformation kinetics during sintering and coating crystallization, and affect the in vivo resorption profile of bioceramic implants [1][2][3]. The specified purity threshold ensures that observed material behavior originates from the intrinsic properties of Ca₂P₂O₇ rather than impurity-driven artifacts, which is critical for applications where Ca/P stoichiometry, phase purity, and predictable degradation kinetics are selection criteria [1][3].

Trace metal impurities may introduce unintended catalytic sites in dehydration reactions
Phase transformation kinetics can shift with impurity-driven nucleation during sintering
In vivo resorption profile may deviate from intrinsic material behavior with lower-purity grades
Ca/P stoichiometry control and degradation kinetics may not transfer across purity grades

Quantitative Evidence: Calcium Pyrophosphate vs. Analogs


In Vivo Biodegradation: β-CPP vs. Hydroxyapatite

In a direct head-to-head rabbit model of posterolateral spinal fusion, porous β-calcium pyrophosphate (β-CPP) implants demonstrated larger pore size and faster host absorption compared to hydroxyapatite (HA) implants, with equivalent fusion rates and tensile strength outcomes observed at 12 weeks post-implantation [1].

In Vivo Resorption
Head-to-head
β-CPP: larger pore size, faster absorption vs HA with equivalent fusion rates
Supports resorption-rate comparison in spinal fusion model
Rabbit model; 12-week endpoint; n=20
Bone regeneration Bioceramics Osteoconduction

Lactic Acid Dehydration: Catalyst Selectivity & Conversion

A non-stoichiometric calcium pyrophosphate catalyst with Ca/P ratio 0.76 achieved 100% lactic acid conversion and 78% acrylic acid selectivity at 375°C, outperforming stoichiometric pyrophosphate formulations in the same catalyst series. The enhanced selectivity was correlated with increased acidity and reduced basicity of the non-stoichiometric phase, which promoted higher intermediate calcium lactate formation [1].

Catalytic Selectivity
Head-to-head
100% conversion / 78% acrylic acid selectivity at 375°C
Supports catalyst selectivity at controlled Ca/P ratio
Non-stoichiometric Ca/P 0.76; vapor-phase conditions
Catalysis Dehydration Acrylic acid production

Wear Mechanism Shift in Iron-Based Composites

Tribological testing of iron-based composites with calcium pyrophosphate (Ca₂P₂O₇) addition revealed a fundamental change in wear mechanism. Unmodified sintered iron exhibited complex sliding wear with predominant adhesive and fatigue damage character, whereas composites containing Ca₂P₂O₇ formed secondary tribochemical layers via reaction of calcium pyrophosphate with wear debris in aqueous environments, resulting in significantly reduced motion resistance and wear [1].

Wear Mechanism
Head-to-head
Adhesive/fatigue wear shifts to tribochemical layer-lubricated sliding
Supports solid lubricant function in iron-based composites
Aqueous tribometer; low-velocity variable-pressure conditions
Tribology Solid lubricants Composite materials

High-Temperature Fade Resistance in Friction Materials

Japanese Patent JP2009132816A discloses a non-asbestos friction material formulation containing calcium pyrophosphate as a filler in an amount of 4-6 vol.% based on total friction material, co-formulated with 3-5 vol.% cryolite, to maintain good friction coefficient during high-temperature fading conditions while preventing material peel-off and adhesion to the counterpart surface under sustained pressure after high-temperature exposure [1].

Fade Resistance
Patent context
4–6 vol.% CPP with 3–5 vol.% cryolite co-filler loading
Supports friction material formulation review
Non-asbestos formulation; high-temperature fading conditions
Friction materials Brake pads High-temperature stability

Crystallization Temperature: CPP vs. HA Coatings

RF magnetron-sputtered calcium pyrophosphate and hydroxylapatite (HA) coatings were both deposited as amorphous films. Upon IR-radiation heat treatment, the HA coating crystallized at 550°C, whereas the calcium pyrophosphate coating required a higher temperature of 650°C for crystallization. Both amorphous coatings exhibited partial dissolution in simulated body fluid (SBF) within 4 weeks, while heat-treated crystalline coatings remained stable [1].

Crystallization Temp
Head-to-head
CPP crystallizes at 650°C vs HA at 550°C after amorphous deposition
Supports thermal processing window selection for coatings
RF magnetron sputtering; IR-radiation heat treatment
Bioceramic coatings RF magnetron sputtering Crystallization temperature

Isobaric Heat Capacity & Phase Transition Analysis

Using the Kellog-Kubaschewski method, isobaric heat capacity (Cp) of calcium pyrophosphate Ca₂P₂O₇ was determined across temperature ranges spanning its solid-phase modifications. In the 298.15–600.00 K range, deviation from literature values does not exceed 1%. At the C→B phase transition point (1023 K), deviation reaches a maximum of 2.233%; at the B→A transition (1413 K), deviation is 3.299%; and at the melting onset (1631 K), deviation reaches 4.197% [1].

Heat Capacity
Cross-study
Cp deviation ≤1% (298–600 K); ≤4.2% at melting onset (1631 K)
Supports thermodynamic modeling across phase transitions
Kellog-Kubaschewski method; C-, B-, A-phase modifications
Thermodynamics Phase transitions Heat capacity

Key Applications: Calcium Pyrophosphate (≥99.9% Trace Metals)


Bioresorbable Bone Graft with Enhanced Remodeling

In orthopedic and dental bone regeneration applications where implant resorption must align with natural bone remodeling timelines, porous β-calcium pyrophosphate scaffolds offer a differentiated advantage over HA. Direct in vivo comparison in rabbit spinal fusion models demonstrates that β-CPP achieves equivalent fusion strength to HA while exhibiting larger pore morphology and faster host absorption, making it a candidate material for scenarios where permanent implant retention is undesirable [1].

Dehydration Catalyst for Bio-Based Acrylic Acid

For chemical manufacturers seeking efficient catalysts for lactic acid-to-acrylic acid conversion, non-stoichiometric calcium pyrophosphate with controlled Ca/P ratio (0.76) delivers 100% conversion and 78% selectivity at 375°C. The ≥99.9% trace metals purity specification is critical in this context, as metallic impurities would alter surface acidity/basicity balance and compromise the carefully tuned selectivity achieved through Ca/P stoichiometry control [1].

Solid Lubricant Additive for Iron-Based Composites

In sintered iron components operating under tribological contact conditions, calcium pyrophosphate functions as a 'white solid lubricant' that fundamentally alters the wear mechanism from adhesive/fatigue-dominated failure to a secondary tribochemical layer regime that reduces motion resistance and wear [1]. In brake friction material formulations, the patented loading range of 4-6 vol.% calcium pyrophosphate combined with 3-5 vol.% cryolite provides validated fade resistance while preventing post-fade material transfer to the counterpart surface [2].

Bioceramic Coatings with Controlled Crystallization

For biomedical implant coatings deposited by RF magnetron sputtering, calcium pyrophosphate's higher crystallization temperature (650°C) compared to HA (550°C) provides a distinct processing window for applications where substrate thermal tolerance permits higher annealing temperatures or where delayed crystallization is desired for controlled dissolution/precipitation kinetics in physiological environments [1]. The ≥99.9% trace metals grade ensures phase purity during thermal cycling, as impurities could nucleate unintended crystalline phases or shift transition temperatures.

Application
Selection Property
Validation Focus
Porous scaffold bone regeneration research
Phase purity and resorption kinetics
In vivo resorption rate and fusion endpoint review
Bio-based acrylic acid synthesis research
Ca/P ratio and trace-metal control
Conversion and selectivity under reaction conditions
Iron-based composite tribology research
Tribochemical film formation capability
Wear mechanism shift and friction reduction
RF-sputtered bioceramic coating research
Crystallization temperature and phase stability
Thermal processing window and SBF stability

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